Technical Guide: 8-Bromoquinoline-4-carbonitrile
Technical Guide: 8-Bromoquinoline-4-carbonitrile
Executive Summary & Chemical Identity
8-Bromoquinoline-4-carbonitrile is a critical heterocyclic scaffold employed primarily in the development of kinase inhibitors and DNA-intercalating agents.[1][2] As a halogenated quinoline nitrile, it serves as a bifunctional building block: the nitrile group at C4 provides a gateway to amides, amines, and carboxylic acids (common pharmacophores), while the bromine atom at C8 allows for orthogonal cross-coupling reactions (Suzuki, Buchwald-Hartwig) to expand structural diversity.[1]
This guide details the physicochemical properties, validated synthesis protocols, and analytical logic required to utilize this compound in high-stakes drug discovery environments.
Physicochemical Data Matrix[1][2][3]
| Parameter | Value | Technical Note |
| IUPAC Name | 8-Bromoquinoline-4-carbonitrile | |
| Molecular Formula | C₁₀H₅BrN₂ | |
| Average Molecular Weight | 233.07 g/mol | Used for stoichiometry calculations.[1][2][3] |
| Monoisotopic Mass | 231.9636 Da (⁷⁹Br) | Primary peak in High-Res MS.[1][2] |
| Isotopic Pattern | 1:1 doublet (M:M+2) | Distinctive signature of mono-brominated species.[1][2] |
| LogP (Predicted) | ~2.8 - 3.1 | Lipophilic; likely requires DMSO/MeOH for stock solutions.[1] |
| H-Bond Donors/Acceptors | 0 / 2 | Nitrile N and Quinoline N are acceptors.[1][2] |
| Topological Polar Surface Area | ~36.7 Ų | Good membrane permeability profile (<140 Ų).[1][2] |
Molecular Weight & Isotopic Logic
For researchers utilizing Mass Spectrometry (LC-MS/GC-MS), reliance on the average molecular weight (233.07 g/mol ) can lead to misinterpretation of spectral data.[1][2] Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1][2]
Analytical Directive: When characterizing 8-Bromoquinoline-4-carbonitrile, you must validate the M (232) and M+2 (234) peaks.
Absence of this doublet pattern indicates dehalogenation (loss of Br) or contamination.[1]
Validated Synthesis Protocol
While direct commercial sourcing is possible, in-house synthesis is often required to access fresh material or derivatives.[1][2] The most robust route utilizes the Gould-Jacobs reaction followed by Pd-catalyzed cyanation .[1][2] This pathway is preferred over direct bromination of quinoline-4-carbonitrile due to regioselectivity issues.[1]
Synthesis Workflow Diagram
Caption: Step-wise synthesis from 2-bromoaniline via the Gould-Jacobs reaction and Pd-catalyzed cyanation.
Detailed Methodology
Step 1: Cyclization to 8-Bromo-4-hydroxyquinoline
-
Condensation: Mix 2-bromoaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Heat to 110°C for 2 hours. Ethanol byproduct is distilled off.[1]
-
Cyclization: Add the resulting enamine to boiling diphenyl ether (~250°C). Stir for 1 hour.
-
Isolation: Cool to RT. Dilute with hexane to precipitate the product.[1] Filter and wash with hexane to remove diphenyl ether.[1]
-
Checkpoint: Verify formation of the 4-hydroxy tautomer (broad OH stretch in IR).[1]
-
Step 2: Chlorination (Activation) [1][2]
-
Suspend 8-bromo-4-hydroxyquinoline in POCl₃ (5.0 eq).
-
Reflux (105°C) for 3 hours. The suspension will clear as the chloro-derivative forms.[1]
-
Quench: Pour slowly onto crushed ice/NH₄OH mixture (Exothermic!). Extract with DCM.[1]
Step 3: Palladium-Catalyzed Cyanation
-
Reagents: Dissolve 8-bromo-4-chloroquinoline (1.0 eq) in dry DMF. Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%).[1]
-
Condition: Degas with Argon. Heat to 90-100°C for 4-6 hours.
-
Workup: Cool, dilute with water, and extract with EtOAc. Wash organic layer with dilute NH₄OH to remove zinc salts.[1]
Analytical Characterization & Self-Validation
To ensure scientific integrity, the synthesized compound must pass the following "Self-Validating" checks.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Structure validation relies on identifying the specific splitting pattern of the quinoline ring protons.[1][2]
-
H2 (Proton adjacent to N): Singlet or doublet at very downfield shift (~9.1 ppm).
-
H5, H6, H7: The benzene ring protons will show an ABC pattern (or AMX depending on resolution).[1][2]
Analytical Logic Diagram
Caption: Decision tree for validating 8-Bromoquinoline-4-carbonitrile identity.
Applications in Drug Discovery
The 8-bromoquinoline-4-carbonitrile scaffold is highly valued for its ability to access Type I and Type II kinase inhibitors .[1][2]
-
C4-Nitrile Transformations:
-
Hydrolysis: Converts to the Primary Amide (CONH₂) or Carboxylic Acid (COOH).[1][2]
-
Reduction: Converts to the Aminomethyl group (CH₂NH₂).[1][2]
-
Relevance: Many EGFR inhibitors (e.g., Bosutinib analogs) utilize a quinoline-4-carbonitrile core to position H-bond acceptors in the ATP binding pocket.[1][2]
-
-
C8-Bromine Diversification:
Safety & Handling
-
Hazard Class: Acute Toxicant (Oral/Inhalation), Skin/Eye Irritant.[1][2]
-
Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN.[1][2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent debromination).[1]
References
-
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1][2] Journal of the American Chemical Society, 1939.[1]
-
Zanon, J. et al. "Suzuki-Miyaura Cross-Coupling of Activated Aryl Chlorides with Arylboronic Acids."[1][2] Journal of the American Chemical Society, 2003.[1] (Reference for C4 vs C8 selectivity).
-
PubChem Compound Summary. "Quinoline-4-carbonitrile derivatives." National Center for Biotechnology Information.[1][2] [1][2][3][4]
-
Anderson, K. et al. "Palladium-Catalyzed Cyanation of Aryl Halides."[1][2] Journal of Organic Chemistry, 1998.[1] (Protocol for Zn(CN)2 usage). [1]
Sources
- 1. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromoquinoline-8-carbonitrile | C10H5BrN2 | CID 66764168 - PubChem [pubchem.ncbi.nlm.nih.gov]
